molecular formula C13H12N2O3S B2502504 (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide CAS No. 1396890-32-6

(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2502504
CAS No.: 1396890-32-6
M. Wt: 276.31
InChI Key: HPIWVEFEWLCEGO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide (CAS 1396892-52-6) is a synthetic heterocyclic compound with a molecular formula of C13H12N2O2S2 and a molecular weight of 292.38 g/mol. This acrylamide derivative is built around a 6,7-dihydro-4H-pyrano[4,3-d]thiazole core, a scaffold recognized in medicinal chemistry for its potential biological activity . The compound features an (E)-configured acrylamide linker attached to a furan-2-yl group, a structural motif common in compounds investigated for their interaction with biological macromolecules. This compound is of significant interest in early-stage pharmacological and biochemical research. Structurally related thiazole-based acrylamide derivatives have demonstrated promising activities in research models, including DNA binding and photo-induced nuclease activity, which are valuable mechanisms for developing new therapeutic strategies . Specifically, analogs incorporating heteroaromatic systems like thiophene have shown the ability to bind to calf thymus DNA (CT-DNA) and exhibit cytotoxic effects against human cancer cell lines, such as breast adenocarcinoma (MDA-MB-231) and colon carcinoma (HCT116), upon activation . Furthermore, the pyrano[4,3-d]thiazole scaffold is associated with reports of antimicrobial and anticancer activities in related structures, underscoring its value as a privileged structure in drug discovery . The primary research applications for this compound are as a building block in medicinal chemistry and a pharmacological probe for investigating cancer biology, nucleic acid interactions, and enzyme inhibition. It is strictly for research use in laboratory settings. Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(E)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-12(4-3-9-2-1-6-18-9)15-13-14-10-5-7-17-8-11(10)19-13/h1-4,6H,5,7-8H2,(H,14,15,16)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIWVEFEWLCEGO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrano[4,3-d]thiazole core, followed by the introduction of the furan-2-yl group and the acrylamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the purity of intermediates, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for similar studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its unique structure might interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for versatile applications in material science.

Mechanism of Action

The mechanism of action of (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies, including binding assays and molecular docking simulations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituent Key Activity Reference
(E)-N-(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide Pyrano[4,3-d]thiazole Furan Potential enzyme inhibition (theoretical)
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) Benzothiazole 4-Methoxyphenyl Cytotoxicity (anticancer screening)
(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide Thiophene-acrylamide p-Tolyl Antinociceptive (α7 nAChR modulation)
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) Morpholinophenyl Furan Sortase A inhibition (IC₅₀: µM range)
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide (15) Sulfamoylphenyl Furan SARS helicase inhibition (IC₅₀: µM range)

Key Findings from Comparative Studies

Heterocyclic Core Impact: Pyranothiazole-based compounds (e.g., the target molecule) are less studied but theoretically exhibit enhanced rigidity compared to benzothiazole derivatives (e.g., 9b) . Benzothiazole analogs (e.g., BZTcin1–BZTcin5) show photoprotective and cytotoxic activities, attributed to their planar aromatic systems .

Substituent Effects: Furan vs. Thiophene: Thiophene-substituted acrylamides (e.g., (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide) exhibit stronger antinociceptive activity via α7 nicotinic acetylcholine receptor (nAChR) modulation compared to furan analogs. Conversely, furan derivatives may antagonize these effects . Morpholino Groups: Morpholinophenyl-substituted acrylamides (e.g., 27a) demonstrate improved solubility and Sortase A inhibitory activity (IC₅₀: ~10 µM) due to hydrogen-bonding interactions .

Biological Target Specificity: The sulfamoylphenyl analog (15) selectively inhibits SARS-CoV helicase ATPase activity, highlighting the role of electron-withdrawing groups in antiviral targeting . Pyranothiazole derivatives are hypothesized to target kinases or proteases, though experimental validation is pending .

Biological Activity

(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a complex organic compound that combines a pyranothiazole moiety with an acrylamide functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. Despite limited direct studies on this specific compound, related compounds have been investigated, providing insights into its possible biological effects.

Structural Characteristics

The compound's structure can be represented as follows:

C15H13N3O2S\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes:

  • A pyranothiazole ring system.
  • An acrylamide group known for its reactivity and potential biological activity.
  • A furan ring that may contribute to the compound's electronic properties.

Biological Activity Overview

Research into similar compounds indicates potential biological activities, including:

  • Antimicrobial properties : Compounds with similar structures have shown significant activity against various pathogens.
  • Anticancer effects : Some derivatives have demonstrated cytotoxicity towards cancer cell lines.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylthiazoleContains thiazole ringAntimicrobial properties
5-FluorouracilPyrimidine derivativeAnticancer agent
Thiophene derivativesContains thiophene ringVarious biological activities

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions involving hydrazonoyl halides.
  • Oxidation and reduction reactions to modify functional groups.

The exact mechanism of action for this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The unique structure allows it to fit into active sites of these targets, potentially inhibiting or activating their functions.

Case Studies and Research Findings

Although direct studies on this compound are sparse, related compounds have provided valuable insights:

  • Antimicrobial Evaluation : In vitro studies on similar acrylamide derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens . These findings suggest that this compound may exhibit comparable antimicrobial efficacy.
  • Cytotoxicity Studies : Compounds structurally akin to this acrylamide have shown cytotoxic effects in cancer cell lines using MTT assays. For instance, derivatives demonstrated EC50 values below 10 μM against certain cancer types .
  • Synergistic Effects : Some derivatives exhibited synergistic relationships when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Core Reaction : Use a condensation reaction between a pyrano-thiazole amine and furan-acrylic acid derivatives. Similar compounds (e.g., pyrano[2,3-d]thiazoles) were synthesized via refluxing with cinnamonitriles and triethylamine in ethanol (3–5 hours, ~58% yield) .
  • Catalysts : Piperidine is effective for acrylamide formation in analogous reactions (e.g., coumarin-acrylamide derivatives) .
  • Purification : Recrystallization from ethanol or DMF-water mixtures is recommended for solid products. Chromatography (silica gel, ethyl acetate/hexane) resolves polar by-products .
    • Optimization Tips :
  • Increase yield by pre-activating the amine with DCC/HOBt or using microwave-assisted synthesis for faster coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodology :

  • IR Spectroscopy : Expect C=O (acrylamide) at ~1650–1680 cm⁻¹, C=N (thiazole) at ~1600 cm⁻¹, and furan C-O-C at ~1250 cm⁻¹ .
  • NMR :
  • ¹H NMR : Furan protons at δ 6.3–7.4 ppm (split due to conjugation), pyrano-thiazole CH₂ at δ 2.5–4.0 ppm, and acrylamide NH as a broad singlet (~δ 10–12 ppm) .
  • ¹³C NMR : Acrylamide carbonyl at ~165–170 ppm, thiazole C=N at ~150–155 ppm .
  • MS : Molecular ion peak [M+H]⁺ should align with the calculated mass (e.g., ~342–350 g/mol for analogs) .

Q. How can researchers validate the stereochemical (E)-configuration of the acrylamide moiety?

  • Methodology :

  • NOESY NMR : Absence of cross-peaks between the acrylamide β-hydrogen and furan protons confirms the trans (E) configuration .
  • UV-Vis : Conjugated systems (E-isomers) exhibit λmax shifts (~20 nm) compared to Z-isomers due to extended π-conjugation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan vs. thiophene) on bioactivity. For example, thiophene analogs show stronger antimicrobial activity, while furan derivatives may favor anti-inflammatory effects .
  • Dose-Response Curves : Use IC50/EC50 values to quantify potency variations. Contradictions may arise from assay conditions (e.g., cell line specificity, solvent toxicity) .
    • Case Study : A pyrazole-thiophene acrylamide analog showed conflicting cytotoxicity data due to differences in MTT assay protocols (24 vs. 48-hour exposure) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Focus on hydrogen bonds between the acrylamide carbonyl and catalytic lysine residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). Pyrano-thiazole rigidity may enhance binding entropy .
    • Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the mechanistic implications of the pyrano-thiazole core in modulating oxidative stress pathways?

  • Methodology :

  • ROS Assays : Measure intracellular ROS levels (DCFH-DA probe) in treated vs. untreated cells. Thiazole derivatives often upregulate Nrf2/ARE pathways .
  • Western Blotting : Quantify expression of antioxidant enzymes (SOD, CAT) after exposure. Analogous compounds showed dose-dependent SOD activation at 10–50 μM .

Data Analysis and Troubleshooting

Q. How should researchers address low yields (<40%) in the final coupling step?

  • Troubleshooting Guide :

IssueSolutionEvidence
Incomplete amine activationUse fresh DCC/DMAP, or switch to EDC/HOBt
Solvent polarity mismatchOptimize with DMF or THF for better solubility
Side reactions (e.g., hydrolysis)Conduct reactions under inert gas (N₂/Ar)

Q. Why do NMR spectra show unexpected peaks, and how can purity be confirmed?

  • Resolution Steps :

  • By-Product Identification : Compare with spectra of intermediates (e.g., unreacted pyrano-thiazole amine).
  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities. Purity >95% is acceptable for biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.